molecular formula C14H14N4O3S B3001243 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034395-05-4

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B3001243
CAS RN: 2034395-05-4
M. Wt: 318.35
InChI Key: SUPYNTLUKUBHPB-UHFFFAOYSA-N
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Description

The compound N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a novel sulfonamide derivative. Sulfonamides are known for their diverse biological activities and are often incorporated into various heterocyclic frameworks to enhance their therapeutic potential. The compound is likely to possess interesting chemical and biological properties due to the presence of multiple heterocyclic moieties such as furan, pyridine, and imidazole, which are often associated with pharmacological activities.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been described in the literature. For instance, a range of novel sulfonamides incorporating different heterocyclic moieties such as thiazole and imidazo[1,2-a]pyridine were synthesized starting from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone . Although the specific synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is not detailed, similar synthetic routes could be employed, involving key steps such as cyclization, sulfonamide formation, and functional group transformations.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is typically confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework, functional groups, and the overall conformation of the compound. The presence of distinct heterocyclic rings in the compound would result in characteristic spectroscopic signals that can be used to confirm its structure.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a variety of chemical reactions. The imidazole ring, for example, can be functionalized further or participate in gold-catalyzed formal 1,3-dipolar annulation reactions as seen with N-pyridinylsulfilimines . Such reactions can lead to the formation of 2-amino-substituted N-fused imidazoles, indicating that the compound may also be amenable to similar transformations to generate diverse imidazole frameworks.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of multiple heterocyclic rings and the sulfonamide group can affect properties such as solubility, melting point, and stability. The biological activity of these compounds, as demonstrated by in-vitro antihuman liver hepatocellular carcinoma cell line (HepG2) testing, suggests that they may have significant therapeutic potential . The molecular docking studies using the Molecular Operating Environment (MOE) indicate that some of these compounds could serve as inhibitors against specific enzymes, such as dihydrofolate reductase (DHFR) .

Safety and Hazards

The safety and hazards associated with this compound are not known without specific studies. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-18-9-14(16-10-18)22(19,20)17-8-11-4-5-12(15-7-11)13-3-2-6-21-13/h2-7,9-10,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPYNTLUKUBHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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